

Application Note: Quantification of Nafcillin in Bovine Plasma using Liquid Chromatography

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Compound of Interest

Compound Name: Nafpenzal

Cat. No.: B1204018

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Abstract

This application note details a robust and reliable method for the quantification of nafcillin in bovine plasma using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of nafcillin concentrations in bovine plasma for pharmacokinetic, drug metabolism, and residue analysis studies.

Introduction

Nafcillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class used to treat infections caused by gram-positive bacteria, particularly staphylococci. Monitoring its concentration in biological matrices like bovine plasma is crucial for veterinary pharmacology and food safety. This document provides a detailed protocol for a liquid chromatography method optimized for the quantification of nafcillin in bovine plasma.

Experimental Protocols

Materials and Reagents

- Nafcillin sodium (analytical standard)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Ammonium Acetate (reagent grade)
- Water (HPLC grade)
- Bovine Plasma (drug-free)
- 0.45 µm syringe filters

Equipment

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Reversed-phase C18 column (e.g., Ultrasphere ODS, 5 µm, 4.6 x 250 mm)
- Centrifuge
- Vortex mixer
- Analytical balance
- Pipettes

Sample Preparation: Protein Precipitation

- To a 1.5 mL microcentrifuge tube, add 500 µL of bovine plasma.
- Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tube at 10,000 x g for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The analysis is performed using an isocratic elution profile.

- Mobile Phase: 0.02 M Ammonium Acetate buffer and Acetonitrile (75:25 v/v)[1]
- Column: Ultrasphere ODS reversed-phase column[1]
- Flow Rate: 1.2 mL/min[2][3]
- Injection Volume: 20 µL
- Column Temperature: 30°C[2][3]
- UV Detection Wavelength: 224 nm[1]
- Run Time: 10 minutes

Calibration Curve Preparation

- Prepare a stock solution of nafcillin in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the stock solution with drug-free bovine plasma to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Process these standards using the same protein precipitation protocol as the unknown samples.
- Inject the processed standards into the HPLC system.
- Construct a calibration curve by plotting the peak area of nafcillin against its concentration.

Data Presentation

The following tables summarize the expected quantitative data for the described method.

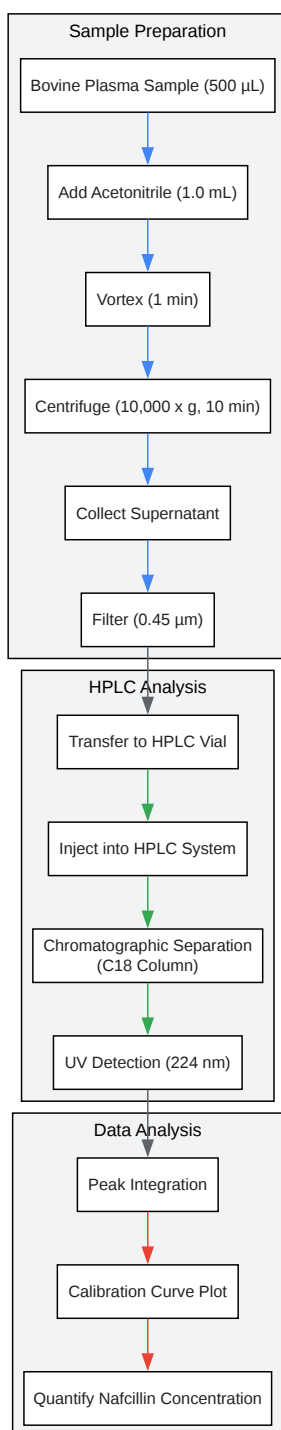
Table 1: Chromatographic Parameters

Parameter	Value
Retention Time of Nafcillin	~6.6 min[1]
Total Run Time	10 min

Table 2: Method Validation Parameters

Parameter	Concentration	Result
Linearity Range	0.1 - 100 µg/mL	$r^2 > 0.995$
Recovery	N/A	95-98%[1]
Intra-day Precision (CV%)	1.0 µg/mL	3.5%[1]
60.0 µg/mL	3.5%[1]	
Inter-day Precision (CV%)	1.0 µg/mL	7.1%[1]
60.0 µg/mL	3.1%[1]	
Limit of Detection (LOD)	N/A	11-14 ng/mL[4][5]
Limit of Quantification (LOQ)	N/A	~0.1 µg/mL

Experimental Workflow Diagram



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Caption: Experimental workflow for nafcillin quantification.

Conclusion

The described HPLC method provides a simple, rapid, and reproducible approach for the quantification of nafcillin in bovine plasma. The protein precipitation sample preparation is efficient, and the chromatographic conditions allow for a short run time with good resolution. The method demonstrates acceptable linearity, recovery, and precision, making it a valuable tool for veterinary and pharmaceutical research.

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